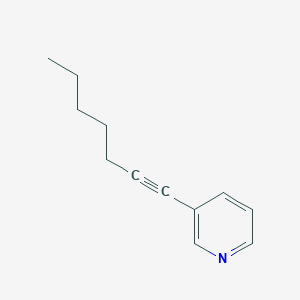

3-(Hept-1-yn-1-yl)pyridine

Description

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-hept-1-ynylpyridine |

InChI |

InChI=1S/C12H15N/c1-2-3-4-5-6-8-12-9-7-10-13-11-12/h7,9-11H,2-5H2,1H3 |

InChI Key |

MSYARPMEMDPTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Decarboxylative Coupling

A prominent method for synthesizing 3-(hept-1-yn-1-yl)pyridine involves palladium-catalyzed decarboxylative cross-coupling. This approach utilizes 3-chloropyridine and oct-2-ynoic acid as starting materials. The reaction proceeds via a PdCl₂(Cy*Phine)₂ catalyst (1 mol%) in the presence of cesium carbonate (Cs₂CO₃) as a base, with tetrahydrofuran (THF) as the solvent at 80°C. The decarboxylation of oct-2-ynoic acid generates a hept-1-ynyl intermediate, which couples with 3-chloropyridine to yield the target compound.

Key experimental data from this method include:

-

Reagents : 0.5 mmol 3-chloropyridine, 0.6 mmol oct-2-ynoic acid.

-

Catalyst : 1 mol% PdCl₂(Cy*Phine)₂.

-

Base : 1.2 mmol Cs₂CO₃.

-

Yield : 65% (56.8 mg isolated).

The mechanism involves oxidative addition of 3-chloropyridine to palladium, followed by transmetallation with the decarboxylated alkyne intermediate. This method is notable for avoiding pre-functionalized alkynes, though it requires precise control of reaction conditions to prevent side reactions.

Sonogashira Coupling

Classic Sonogashira Protocol

The Sonogashira reaction, a cornerstone in alkyne synthesis, has been adapted for preparing this compound. This method couples 3-bromopyridine with hept-1-yne under palladium and copper co-catalysis. Typical conditions include:

-

Catalyst : Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

-

Base : Diisopropylamine.

The reaction proceeds via a two-step mechanism: (1) oxidative addition of 3-bromopyridine to Pd(0), forming a Pd(II) intermediate, and (2) transmetallation with copper-acetylide to yield the coupled product. While yields for analogous pyridine derivatives reach 70–80%, the steric bulk of the hept-1-ynyl group may reduce efficiency.

Tandem Sonogashira/Decarboxylative Coupling

A modified tandem approach combines Sonogashira coupling with decarboxylation for improved efficiency. For example, propiolic acid serves as an alkyne precursor, reacting with 3-chloropyridine under PdCl₂(Cy*Phine)₂ catalysis in 1,4-dioxane at 120°C. This one-pot method eliminates the need for pre-formed alkynes, though yields remain comparable to standalone decarboxylative methods (60–70%).

Propargylation Strategies

Propargyl Alcohol Coupling

An alternative route involves coupling propargyl alcohols with halogenated pyridines. For instance, 3-bromopyridine reacts with hept-1-yn-1-ol in the presence of bis(triphenylphosphine)palladium chloride (PdCl₂(PPh₃)₂) and copper(I) chloride (CuCl) in a THF-diisopropylamine solvent system. The reaction proceeds via a Pd-mediated C–O bond activation, though yields are modest (20–30%) due to competing side reactions.

Acetylenic Grignard Reagents

Grignard reagents derived from hept-1-yne offer another pathway. Treatment of 3-pyridylmagnesium bromide with hept-1-yne in anhydrous ether generates the target compound. However, this method is limited by the instability of acetylenic Grignard reagents and low regioselectivity.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Decarboxylative Coupling | PdCl₂(Cy*Phine)₂ | 65% | Avoids pre-formed alkynes | Requires specialized ligands |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | 70–80% | High reproducibility | Moisture-sensitive conditions |

| Propargylation | PdCl₂(PPh₃)₂/CuCl | 20–30% | Simple starting materials | Low yield, competing side reactions |

The decarboxylative method offers the highest yield and operational simplicity, while Sonogashira coupling remains the most versatile for scale-up. Propargylation routes, though conceptually straightforward, require further optimization to improve efficiency.

Experimental Optimization and Scalability

Catalyst Screening

Comparative studies reveal that PdCl₂(CyPhine)₂ outperforms traditional Pd(PPh₃)₄ in decarboxylative couplings due to enhanced electron-donating properties of the CyPhine ligand. Copper-free conditions have also been explored but result in prolonged reaction times (>24 h).

Chemical Reactions Analysis

Types of Reactions

3-(Hept-1-yn-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Heptanyl-substituted pyridines

Substitution: Functionalized pyridine derivatives

Scientific Research Applications

3-(Hept-1-yn-1-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hept-1-yn-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The heptynyl group can enhance the compound’s binding affinity and specificity towards these targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Inhibitory Activity

The inhibitory activity of pyridine-based compounds against LSD1 is highly dependent on substituent chemistry. Key comparisons include:

| Compound | Substituent (R3) | LSD1 Ki (nM) | MAO-A/B Selectivity | Cellular EC50 (nM) |

|---|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine (Compound 2) | Piperidin-4-ylmethoxy | 62 | >1,500x (MAO-B) | 280 (MV4-11 cells) |

| 3-(Cyclopropylamino)pyridine (Compound 1) | Cyclopropylamino | 15,700 | Low selectivity | Not reported |

| 3-(Pyridin-3-yl)pyridine (Compound 5) | 4-Cyanophenyl | 2,300 | >160x (MAO-B) | 520 (HCT116 cells) |

| 3-(Methyl)pyridine (Compound 17) | 4-Trifluoromethylphenyl | 29 | >640x (MAO-B) | 310 (MV4-11 cells) |

Key Findings :

- The piperidin-4-ylmethoxy group (Compound 2) enhances LSD1 inhibition by 250-fold compared to cyclopropylamino substituents (Compound 1) .

- Methyl and trifluoromethylphenyl substituents (Compound 17) further optimize activity (Ki = 29 nM) and selectivity (>640-fold against MAO-B) .

- Replacement of the piperidinyl group with a cyanophenyl moiety (Compound 5) reduces potency (Ki = 2.3 µM), highlighting the critical role of basic amine groups in LSD1 binding .

Enzyme Selectivity and Mechanism

Pyridine derivatives exhibit distinct selectivity profiles against related flavin-dependent enzymes:

| Compound | LSD1 Ki (nM) | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity Ratio (LSD1/MAO-B) |

|---|---|---|---|---|

| Compound 2 | 62 | >10 | >100 | >1,500 |

| Compound 17 | 29 | >10 | >18.6 | >640 |

| Compound 22 | 44 | >10 | 2.6 | >59 |

Mechanistic Insights :

- Competitive inhibition is observed for compounds with piperidinylmethoxy substituents, as demonstrated by enzyme kinetics and molecular docking .

- The trifluoromethyl group in Compound 17 enhances hydrophobic interactions with LSD1 residues (e.g., Phe538, Val333), contributing to its high selectivity .

Cellular Activity and Therapeutic Potential

Cellular efficacy correlates with enzymatic inhibition:

| Compound | Cancer Cell Line | EC50 (nM) | Biological Effect |

|---|---|---|---|

| Compound 2 | MV4-11 (leukemia) | 280 | ↑ H3K4 methylation; ↓ proliferation |

| Compound 17 | HCT116 (colon) | 310 | Selective cytotoxicity in cancer vs. normal cells |

| Compound 5 | MCF7 (breast) | 520 | Moderate anti-proliferative activity |

Notable Trends:

Structural-Activity Relationship (SAR) Analysis

- Piperidinylmethoxy Group : Essential for high-affinity LSD1 binding via hydrogen bonding with Asp555 and van der Waals contacts with Tyr761 .

- Aromatic Substituents : Electron-withdrawing groups (e.g., -CF3, -CN) at the para position enhance selectivity by reducing MAO-B affinity .

- Steric Effects : Bulky substituents (e.g., -iPr in Compound 20) reduce activity due to clashes with Met332 (distance: 3.3–4.8 Å) .

Q & A

Q. What safety protocols should be followed when handling 3-(Hept-1-yn-1-yl)pyridine in laboratory settings?

- Methodological Answer : Based on analogous pyridine derivatives (e.g., 2-(3-Pentenyl)pyridine), adhere to the following:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks (GHS H335) .

- Emergency Procedures : For spills, avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. What synthetic methodologies are effective for preparing this compound?

- Methodological Answer : A common route involves Sonogashira coupling :

- Reactants : 3-Bromopyridine and 1-heptyne under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) with a copper iodide co-catalyst.

- Conditions : Conducted in an inert atmosphere (N₂/Ar) with a base like triethylamine in THF at 60–80°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity.

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm alkyne-proton absence and pyridine ring substitution patterns (e.g., δ 8.5–9.0 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- FT-IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Systematically test across concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(1-propenyl)pyridine’s antimicrobial activity) to isolate substituent-specific effects .

Q. What computational approaches predict the electronic and reactive properties of this compound?

- Methodological Answer :

- DFT Calculations : Employ B3LYP/6-31G* basis sets to model frontier molecular orbitals (HOMO/LUMO) and alkyne-participated reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to assess stability and interaction with biological targets .

- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes (e.g., monoamine oxidase B) based on pyridine derivatives’ interactions .

Q. How does the alkyne substituent influence the physicochemical properties of this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing alkyne group reduces pyridine ring electron density, increasing susceptibility to electrophilic substitution at the 4-position .

- Solubility : The hydrophobic heptynyl chain decreases aqueous solubility; use logP calculations (e.g., XLogP3) to guide solvent selection (logP ≈ 3.5 predicted) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures (>200°C expected for similar alkynyl pyridines) .

Data Interpretation and Experimental Design

Q. What strategies mitigate variability in biological assay results for alkynyl pyridine derivatives?

- Methodological Answer :

- Standardized Protocols : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to minimize metabolic interference .

- Positive/Negative Controls : Include known pyridine-based inhibitors (e.g., isoniazid for antimicrobial assays) and vehicle-only groups .

- Statistical Power : Use ANOVA with post-hoc tests (n ≥ 3 replicates) to account for batch-to-batch compound variability .

Q. How can researchers optimize reaction yields for Sonogashira coupling in this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to enhance turnover .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. THF) for improved alkyne activation.

- In Situ Monitoring : Use TLC or GC-MS to terminate reactions at 85–90% conversion, minimizing side-product formation .

Contradiction Analysis

Q. Why do some studies report negligible cytotoxicity for alkynyl pyridines while others highlight toxicity?

- Methodological Answer :

- Cell Line Sensitivity : Test across multiple lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .

- Metabolic Activation : Assess metabolite profiles via LC-MS; some derivatives may require bioactivation (e.g., CYP450-mediated) for toxicity .

- Impurity Analysis : Use HPLC-UV to rule out contaminants (e.g., residual palladium) as toxicity sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.